3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a chemical compound with the molecular formula C19H16FNO3S. It is known for its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a naphthyl group.
Preparation Methods
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-ylamine in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide can be compared with similar compounds such as:
3-(4-fluorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.
3-[(4-Fluorophenyl)sulfonyl]-N-(1-naphthyl)propanamide: This is another closely related compound with slight variations in its molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3S/c20-15-8-10-16(11-9-15)25(23,24)13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQDQMLHVPMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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